molecular formula C16H22F3N5O2S B2752942 N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide CAS No. 2034206-36-3

N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide

Cat. No.: B2752942
CAS No.: 2034206-36-3
M. Wt: 405.44
InChI Key: CYKYNVQYQKEKMI-UHFFFAOYSA-N
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Description

The compound N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide is a chemical entity with multifaceted applications across different scientific domains. This compound, characterized by a complex structure, stands out due to its distinctive chemical properties and potential utility in various fields of study and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide, a multi-step synthetic pathway is typically employed, beginning with the derivation of key intermediates. The process usually involves:

  • Nitration: : Initial nitration of a precursor compound to introduce nitro groups.

  • Reduction: : Reduction of these nitro groups to amines, providing the basis for further reactions.

  • Acylation: : Acylation to form the acetamide moiety, involving the reaction with acetyl chloride under controlled conditions.

  • Substitution: : Electrophilic aromatic substitution to introduce the trifluoromethyl and pyrimidinyl groups.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure maximum yield and purity. This often includes automated reactors for precise control over reaction parameters such as temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide can undergo various chemical reactions including:

  • Oxidation: : Can be oxidized to introduce hydroxyl groups or form sulfoxides and sulfones.

  • Reduction: : Can be reduced to amines, which can be further functionalized.

  • Substitution: : Undergoes nucleophilic substitution reactions where leaving groups are replaced by nucleophiles.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Hydrogen peroxide, permanganate for oxidation reactions.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products Formed from These Reactions

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amines.

  • Substitution Products: : Varies based on the nucleophile used, introducing various functional groups.

Scientific Research Applications

Chemistry

  • Reaction Mechanism Studies: : Utilized in studying reaction mechanisms, especially those involving nucleophilic substitutions and oxidative pathways.

Biology and Medicine

  • Drug Design and Development: : Investigated for its potential as a pharmacophore in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

  • Biological Pathway Analysis: : Employed in studying specific biological pathways, especially those involving pyrimidinyl derivatives.

Industry

  • Catalysis: : Utilized as a ligand in homogeneous catalysis.

  • Material Science: : Investigated for use in developing new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The pyrimidinyl and piperazinyl groups enable binding to active sites on enzymes or receptors, modifying their activity. The compound's trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Compared to compounds like N-(4-(methylthio)-1-oxo-1-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide, our target compound:

  • Trifluoromethyl vs. Chloro Group: : Trifluoromethyl groups provide greater electron-withdrawing capacity compared to chloro groups, enhancing reactivity and binding affinity.

  • Pyrimidinyl Derivatives: : Unique modifications in the pyrimidinyl ring offer distinct bioactivities, distinguishing it from other heterocyclic analogues.

List of Similar Compounds

  • N-(4-(methylthio)-1-oxo-1-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide.

  • N-(4-(methylthio)-1-oxo-1-(4-(2-pyridinyl)piperazin-1-yl)butan-2-yl)acetamide.

  • N-(4-(methylthio)-1-oxo-1-(4-(5-methylisoxazol-3-yl)piperazin-1-yl)butan-2-yl)acetamide.

Conclusion

N-(4-(methylthio)-1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-2-yl)acetamide is a complex compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity open avenues for various chemical reactions and synthetic modifications, making it a valuable tool in multiple fields. Through detailed understanding and comparison, this compound's distinct characteristics can be leveraged for innovative research and industrial applications.

Properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O2S/c1-11(25)22-12(3-8-27-2)15(26)24-6-4-23(5-7-24)14-9-13(16(17,18)19)20-10-21-14/h9-10,12H,3-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYNVQYQKEKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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